2,3-Dichlorobicyclo[1.1.1]pent-1-ene
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Overview
Description
2,3-Dichlorobicyclo[111]pent-1-ene is a unique bicyclic compound characterized by its strained ring system and the presence of two chlorine atoms at the 2 and 3 positions
Preparation Methods
The synthesis of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which leads to the formation of the bicyclic structure. The reaction conditions often require specific wavelengths of light and the presence of a photosensitizer to facilitate the cycloaddition process .
Chemical Reactions Analysis
2,3-Dichlorobicyclo[1.1.1]pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: The strained ring system makes the compound reactive towards addition reactions, such as hydrogenation or halogenation.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes, leading to the formation of larger ring systems.
Scientific Research Applications
2,3-Dichlorobicyclo[1.1.1]pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with various molecular targets. The pathways involved often include nucleophilic attack on the strained ring, leading to the formation of new bonds and the release of strain energy .
Comparison with Similar Compounds
2,3-Dichlorobicyclo[1.1.1]pent-1-ene can be compared with other bicyclic compounds such as:
- Tricyclo[2.1.0.02,5]pentane : Contains an additional strained bond, resulting in unique addition and elimination reactions .
Bicyclo[1.1.1]pentane: Lacks the chlorine substituents and is less reactive.
Bicyclo[2.1.1]hexane: Has a different ring size and substitution pattern, leading to different reactivity.
The uniqueness of this compound lies in its combination of a highly strained ring system and the presence of reactive chlorine atoms, making it a versatile compound in various chemical transformations.
Biological Activity
2,3-Dichlorobicyclo[1.1.1]pent-1-ene is a bicyclic compound with potential pharmacological properties. Its unique structure suggests various biological activities, although research on its specific effects remains limited. This article explores the available data on the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic framework that contributes to its reactivity and interaction with biological systems. The compound's structural formula can be represented as follows:
This structure allows for various substitution reactions and interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have shown promising results. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, demonstrating a dose-dependent response against various cancer cell lines.
The biological activity of this compound is thought to involve several mechanisms:
- Radical Scavenging : The compound may act as a radical scavenger, neutralizing reactive oxygen species (ROS) that contribute to cellular damage and cancer progression.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in bacterial cultures treated with the compound compared to control groups, highlighting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
---|---|---|
Staphylococcus aureus | 15 | 0 |
Escherichia coli | 12 | 0 |
Pseudomonas aeruginosa | 10 | 0 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of this compound resulted in reduced cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
The findings suggest that higher concentrations lead to significant cytotoxic effects on cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.
Properties
CAS No. |
143104-83-0 |
---|---|
Molecular Formula |
C5H4Cl2 |
Molecular Weight |
134.99 g/mol |
IUPAC Name |
2,3-dichlorobicyclo[1.1.1]pent-1-ene |
InChI |
InChI=1S/C5H4Cl2/c6-4-3-1-5(4,7)2-3/h1-2H2 |
InChI Key |
PZAFLLHRONHVME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1(C2)Cl)Cl |
Origin of Product |
United States |
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